molecular formula C17H17ClN2O4S B11226910 N-(4-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226910
M. Wt: 380.8 g/mol
InChI Key: QGPUHLOJCUYWSY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methanesulfonyl group, and a benzoxazine ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced into the benzoxazine ring.

    Addition of the Methanesulfonyl Group: This is usually done through sulfonation reactions using methanesulfonyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch Processing: Where each step is carried out in separate reactors.

    Continuous Flow Processing: Where the reactions are carried out in a continuous manner to improve efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can occur at the benzoxazine ring, leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dihydrobenzoxazine derivatives.

    Substitution Products: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • N-(4-BROMOPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • N-(4-FLUOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Comparison:

  • Uniqueness: The presence of the chlorophenyl group in N-(4-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE imparts unique chemical and biological properties compared to its bromine or fluorine analogs.
  • Reactivity: The chlorophenyl derivative may exhibit different reactivity patterns in substitution and oxidation reactions compared to its analogs.

This detailed article provides a comprehensive overview of N-(4-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H17ClN2O4S/c1-11-3-8-15-14(9-11)20(25(2,22)23)10-16(24-15)17(21)19-13-6-4-12(18)5-7-13/h3-9,16H,10H2,1-2H3,(H,19,21)

InChI Key

QGPUHLOJCUYWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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